Cas no 1619237-95-4 (Verlamelin B)

Verlamelin B 化学的及び物理的性質

名前と識別子

-

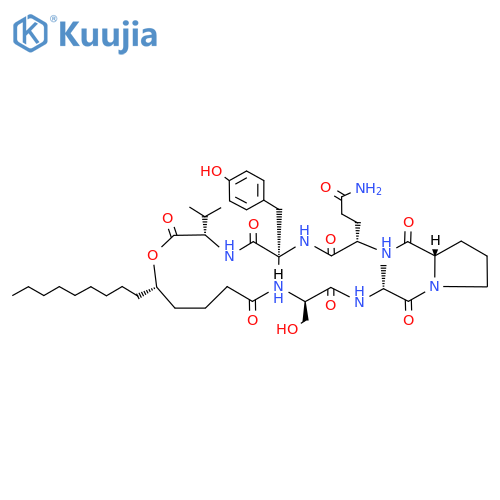

- Cyclo[D-alanyl-L-prolyl-L-glutaminyl-D-tyrosyl-L-valyl-(5S)-5-hydroxytetradecanoyl-D-seryl]

- Verlamelin B

-

- インチ: 1S/C44H69N7O11/c1-5-6-7-8-9-10-11-14-31-15-12-17-37(55)47-34(26-52)41(58)46-28(4)43(60)51-24-13-16-35(51)42(59)48-32(22-23-36(45)54)39(56)49-33(25-29-18-20-30(53)21-19-29)40(57)50-38(27(2)3)44(61)62-31/h18-21,27-28,31-35,38,52-53H,5-17,22-26H2,1-4H3,(H2,45,54)(H,46,58)(H,47,55)(H,48,59)(H,49,56)(H,50,57)/t28-,31+,32+,33-,34-,35+,38+/m1/s1

- InChIKey: WLEVFTWABMMUQJ-JFIQTRDHSA-N

- ほほえんだ: [C@@H]1(NC(=O)CCC[C@@H](OC([C@@H](NC(=O)[C@](NC([C@H](CCC(N)=O)NC(=O)[C@]2([H])CCCN2C(=O)[C@@H](C)NC1=O)=O)(CC1C=CC(O)=CC=1)[H])C(C)C)=O)CCCCCCCCC)CO

Verlamelin B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BioAustralis | BIA-V2940-0.25mg |

Verlamelin B |

1619237-95-4 | >95% by HPLC | 0.25mg |

$200.00 | 2024-07-19 | |

| BioAustralis | BIA-V2940-1 mg |

Verlamelin B |

1619237-95-4 | >95%byHPLC | 1mg |

$644.00 | 2023-08-24 | |

| BioAustralis | BIA-V2940-0.25 mg |

Verlamelin B |

1619237-95-4 | >95%byHPLC | 0.25mg |

$184.00 | 2023-08-24 | |

| BioAustralis | BIA-V2940-1mg |

Verlamelin B |

1619237-95-4 | >95% by HPLC | 1mg |

$700.00 | 2024-07-19 |

Verlamelin B 関連文献

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

Verlamelin Bに関する追加情報

Verlamelin B: A Comprehensive Overview

Verlamelin B, also known by its CAS number 1619237-95-4, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to a class of organic molecules that exhibit remarkable biological activity, making it a subject of interest in various fields, including pharmacology, biotechnology, and materials science. Recent studies have shed light on its structure, synthesis, and functional properties, providing a deeper understanding of its potential uses.

The structural elucidation of Verlamelin B has been a focal point of recent research. Scientists have employed advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography to determine its precise molecular architecture. The compound is characterized by a complex arrangement of functional groups, including aromatic rings and hydroxyl groups, which contribute to its unique reactivity and stability. This structural complexity is believed to play a crucial role in its biological activity, particularly in interactions with cellular components.

One of the most promising aspects of Verlamelin B is its potential in drug discovery. Researchers have explored its ability to modulate cellular pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that Verlamelin B can inhibit the activity of certain enzymes associated with tumor growth, suggesting its potential as an anticancer agent. Additionally, its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.

The synthesis of Verlamelin B has also been a topic of extensive research. Traditional methods often involve multi-step reactions with low yields, but recent advancements have led to the development of more efficient synthetic routes. For example, researchers have successfully employed enantioselective catalysis to synthesize enantiomerically pure forms of the compound, which is crucial for pharmacological studies. These improvements not only enhance the scalability of production but also pave the way for further exploration of its applications.

In addition to its pharmacological applications, Verlamelin B has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent studies have demonstrated that thin films of Verlamelin B exhibit desirable optical and electrical characteristics, suggesting its potential in applications such as light-emitting diodes (LEDs) and photovoltaic cells.

The environmental impact of Verlamelin B has also been a subject of interest. Researchers have investigated its biodegradability and toxicity profiles to assess its safety for industrial and medical applications. Preliminary findings indicate that the compound is relatively non-toxic at therapeutic doses, which is encouraging for its use in drug development.

In conclusion, Verlamelin B, with its CAS number 1619237-95-4, represents a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthesis and understanding of its biological activity, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new insights into this compound's properties and potential uses, it is likely to play an increasingly important role in both academic and industrial settings.

1619237-95-4 (Verlamelin B) 関連製品

- 2228894-24-2(6-(4-methoxypiperidin-4-yl)methyl-1H-indole)

- 2197936-16-4(1-(4-methyloxan-4-yl)propan-2-one)

- 1550987-04-6(Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-)

- 1379427-51-6(3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid)

- 1284481-40-8([3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine)

- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)

- 2770545-84-9(2-oxabicyclo2.2.1heptane-5-carboxylic acid)

- 1804742-52-6(Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 1312368-90-3({1H-pyrrolo[2,3-c]pyridin-4-yl}boronic acid)

- 115092-85-8(Carmoxirole hydrochloride)